Methysergide dimaleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

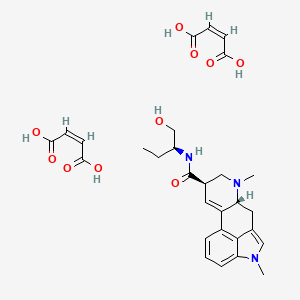

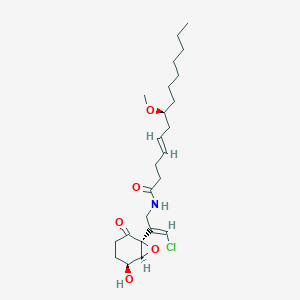

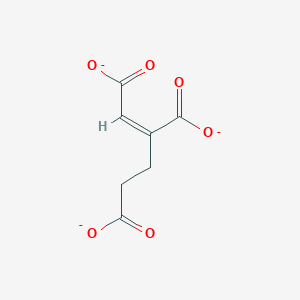

An ergot derivative that is a congener of LYSERGIC ACID DIETHYLAMIDE. It antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle, but has few of the properties of other ergot alkaloids. Methysergide is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome.

Aplicaciones Científicas De Investigación

Migraine and Cluster Headache Treatment

Methysergide dimaleate has been recognized as an effective treatment for migraine and cluster headaches. It was first introduced as a preventive drug for migraine based on the potential involvement of serotonin in migraine attacks. Methysergide's clinical effect in this context is often excellent, although its use declined due to associated risks. The International Headache Society's survey indicated that 71.3% of respondents had prescribed methysergide, primarily for refractory cases of cluster headache more than migraine, highlighting its importance as a unique treatment option in specific patient populations (MacGregor & Evers, 2017); (Koehler & Tfelt-Hansen, 2008); (Rizzoli, 2014).

Serotonin Antagonist Properties

Methysergide's role as a serotonin antagonist has been a focal point of research, particularly in the context of migraine and headache treatment. Its ability to inhibit serotonin has led to its use in experimental studies exploring the neurotransmitter's role in various conditions (Raskin, 2003).

Effects on Blood Flow and Wound Healing

Research has demonstrated that methysergide can affect blood flow and wound healing. It was found to reduce blood flow in both normal and scalded skin, which could have implications for its use in treating certain types of injuries or conditions affecting skin blood flow (Zhang et al., 2000).

Behavioral Effects in Animal Studies

In animal studies, methysergide has been shown to impact behavior. For instance, it improved the ability of rats with a deficit of corticosteroid hormones to acquire and reproduce an active avoidance reflex, indicating its potential influence on learning and behavior in conditions of hormonal imbalance (Sapronov & Fedotova, 2001).

Role in Migraine Prophylaxis and Brain Activity

Methysergide is considered instrumental in the field of migraine prophylaxis. Its development not only advanced understanding of migraine prevention but also contributed to a shift in the perception of migraine from a psychological issue to a legitimate medical condition. Furthermore, its influence on cortical spreading depression, a phenomenon implicated in migraine, underscores its significance in the prophylactic treatment of migraine (Ayata et al., 2006).

Propiedades

Número CAS |

120220-03-3 |

|---|---|

Nombre del producto |

Methysergide dimaleate |

Fórmula molecular |

C29H35N3O10 |

Peso molecular |

585.6 g/mol |

Nombre IUPAC |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C21H27N3O2.2C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;2*5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t14-,15+,19-;;/m1../s1 |

Clave InChI |

FUYUWMZGKBNTIB-VMTAUMJGSA-N |

SMILES isomérico |

CC[C@H](NC(=O)[C@@H]1C=C2C3=C4C(=CC=C3)N(C=C4C[C@H]2N(C1)C)C)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES canónico |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Sinónimos |

Désernil Sandoz Désernil-Sandoz Deseril Desril Dimaleate, Methysergide Dimethylergometrin Maleate, Methysergide Methylmethylergonovine Methysergide Methysergide Dimaleate Methysergide Maleate Sansert UML 491 UML-491 UML491 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)